2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol
Overview
Description
2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol is a chemical compound with the molecular formula C17H26O It is a derivative of indane, characterized by the presence of multiple methyl groups and an ethanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol typically involves the alkylation of 1,1,2,3,3-pentamethylindane with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the deprotonation of the indane derivative and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanal or 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanoic acid.
Reduction: Formation of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,3-Pentamethylindane: A structurally related compound lacking the ethanol functional group.
2-(1,1,2,3,3-Pentamethylindan-5-yl)-1-propanol: A similar compound with a propanol group instead of ethanol.
1-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethanone: A ketone derivative of the compound.
Uniqueness
2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol is unique due to its specific combination of multiple methyl groups and an ethanol functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex molecules and the study of structure-activity relationships.
Properties
IUPAC Name |
2-(1,1,2,3,3-pentamethyl-2H-inden-5-yl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-11-15(2,3)13-7-6-12(8-9-17)10-14(13)16(11,4)5/h6-7,10-11,17H,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZRBBPPWYEJEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C=C2)CCO)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570490 | |
Record name | 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1213-44-1 | |
Record name | 2-(1,1,2,3,3-Pentamethyl-2,3-dihydro-1H-inden-5-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00570490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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